![molecular formula C6H8F2O B2885981 2,2-Difluorospiro[2.3]hexan-5-ol CAS No. 2306276-11-7](/img/structure/B2885981.png)
2,2-Difluorospiro[2.3]hexan-5-ol
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Overview
Description
2,2-Difluorospiro[2.3]hexan-5-ol is a chemical compound with the CAS Number: 2306276-11-7 . It has a molecular weight of 134.13 .
Molecular Structure Analysis
The molecular structure of 2,2-Difluorospiro[2.3]hexan-5-ol is represented by the linear formula: C6H8F2O . The InChI code for this compound is 1S/C6H8F2O/c7-6(8)3-5(6)1-4(9)2-5/h4,9H,1-3H2 .Scientific Research Applications
Hydrogen Bonding and Oxidative Strength
Research indicates that certain solvents, like Hexafluoroisopropan-2-ol (HFIP), significantly enhance the oxidative strength of hypervalent iodine reagents. This enhancement is attributed to strong hydrogen bonding between the solvent and the oxidizing agent, altering synthetic reactivity. Such findings are crucial for understanding the role of fluorinated solvents in promoting or controlling chemical reactions, especially in the context of [2+2] cycloadditions of styrenes initiated by hypervalent iodine (Ignacio Colomer et al., 2016).
Radical Cations and Electrophilic Aromatic Substitution
The unique properties of 1,1,1,3,3,3-Hexafluoropropan-2-ol (HFP), including low nucleophilicity and high hydrogen bonding donor strength, make it an ideal solvent for stabilizing radical cations. This stabilization is particularly important in electrophilic aromatic substitution, photochemistry, and spin trapping. The ability of fluorinated solvents to influence the lifespan and reactivity of radical cations has significant implications for mechanistic studies and the development of new synthetic methodologies (L. Eberson et al., 1997).
Fluorination Reactions and Solvent Effects
The effectiveness of Hexafluoroisopropan-2-ol (HFIP) as a solvent in fluorination reactions highlights the importance of solvent choice in synthetic chemistry. HFIP's properties facilitate the use of hypervalent fluoroiodane reagents for fluorination without the need for transition metals or additional activators, demonstrating the solvent's role in enhancing reaction yields and conditions for specific fluorination processes (Harsimran K. Minhas et al., 2018).
Epoxidation Reactions and Solvent Activation
Hexafluoro-2-propanol (HFIP) is shown to activate H2O2 from urea-hydrogen peroxide adducts effectively, facilitating the epoxidation of olefins. This activation, especially when using fluoroketones as catalysts, underscores the critical role of fluorinated solvents in modifying reactivity and selectivity in oxidation reactions, which is essential for developing efficient and selective epoxidation protocols (J. Legros et al., 2002).
Directed Ring-Opening Reactions
Studies on the ring-opening reactions of 1,5-dioxaspiro[3.2]hexanes reveal that the outcome can be influenced by the nucleophile's acidity and the addition of Lewis acids. These findings are pivotal for the selective synthesis of 2,2-disubstituted oxetanes, offering insights into controlling reaction pathways and product selectivity based on reagent choice and reaction conditions (Rosa Taboada et al., 2003).
Safety and Hazards
properties
IUPAC Name |
2,2-difluorospiro[2.3]hexan-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O/c7-6(8)3-5(6)1-4(9)2-5/h4,9H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMICOULXGTLSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC2(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluorospiro[2.3]hexan-5-ol | |
CAS RN |
2306276-11-7 |
Source
|
Record name | 1,1-difluorospiro[2.3]hexan-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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